molecular formula C10H13N3O3S B13992982 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide CAS No. 42826-28-8

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide

Cat. No.: B13992982
CAS No.: 42826-28-8
M. Wt: 255.30 g/mol
InChI Key: PMCDCKNQBMQKKD-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide typically involves the condensation reaction of 2,2-dimethylpropanamide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-[(5-aminothiophen-2-yl)methylideneamino]propanamide
  • 2,2-dimethyl-N-[(5-bromothiophen-2-yl)methylideneamino]propanamide
  • 2,2-dimethyl-N-[(5-chlorothiophen-2-yl)methylideneamino]propanamide

Uniqueness

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

42826-28-8

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C10H13N3O3S/c1-10(2,3)9(14)12-11-6-7-4-5-8(17-7)13(15)16/h4-6H,1-3H3,(H,12,14)

InChI Key

PMCDCKNQBMQKKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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